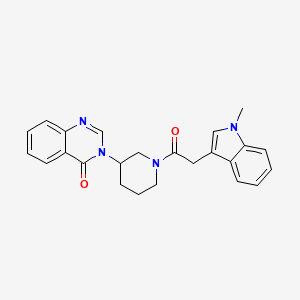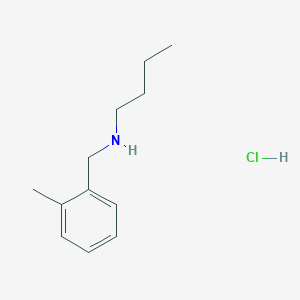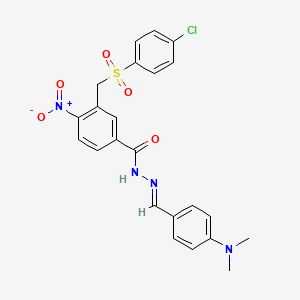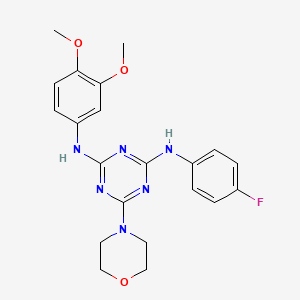
3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one, also known as MI-773, is a small molecule inhibitor of the MDM2-p53 interaction. This compound has gained significant attention in the scientific community due to its potential in cancer therapy.
科学的研究の応用
Implications in Medicinal Chemistry
Quinazoline derivatives, including the molecule , are key subjects of medicinal chemistry research due to their significant biological activities. The quinazoline nucleus, found in more than 200 naturally occurring alkaloids, has been a focal point for synthesizing novel compounds with potential medicinal benefits. Researchers have developed various quinazoline derivatives, demonstrating activities such as antibacterial properties against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This emphasizes the compound's importance in developing new antibacterial agents, crucial for addressing antibiotic resistance challenges (Tiwary et al., 2016).
Anti-colorectal Cancer Activity
Quinazoline derivatives have been investigated for their anticancer properties, particularly against colorectal cancer. These compounds have shown promise in inhibiting the growth of colorectal cancer cells through modulation of gene and protein expression related to cancer progression, including receptor tyrosine kinases and apoptotic proteins. This suggests the potential of quinazoline derivatives in developing new anticancer therapies with specific action mechanisms (Moorthy et al., 2023).
Dipeptidyl Peptidase IV Inhibitors
The compound's structural class has been explored for its role in treating type 2 diabetes mellitus (T2DM) by inhibiting dipeptidyl peptidase IV (DPP IV). This enzyme is involved in the inactivation of incretin hormones, which are essential for insulin secretion. Inhibitors within this class have demonstrated the potential to improve glycemic control in T2DM patients, highlighting the therapeutic significance of quinazoline derivatives in diabetes management (Mendieta et al., 2011).
Optoelectronic Material Applications
Apart from their biological activities, quinazoline derivatives have also found applications in optoelectronic materials. These compounds have been incorporated into luminescent molecules and chelate compounds, demonstrating their value in developing photo- and electroluminescent materials for various electronic devices. This highlights the versatility of quinazoline derivatives, extending their utility beyond pharmaceuticals to materials science (Lipunova et al., 2018).
特性
IUPAC Name |
3-[1-[2-(1-methylindol-3-yl)acetyl]piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-26-14-17(19-8-3-5-11-22(19)26)13-23(29)27-12-6-7-18(15-27)28-16-25-21-10-4-2-9-20(21)24(28)30/h2-5,8-11,14,16,18H,6-7,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHRTYLKPWQVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCC(C3)N4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2692878.png)

![N-Methyl-N-[2-[[(1S)-1-(4-methylsulfanylphenyl)ethyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2692883.png)

![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2692885.png)

![3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(dimethylamino)ethyl)-1-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2692888.png)





![tert-Butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2692899.png)
